![molecular formula C8H5FN2O2S B1432107 Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate CAS No. 1440427-98-4](/img/structure/B1432107.png)

Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate

Descripción general

Descripción

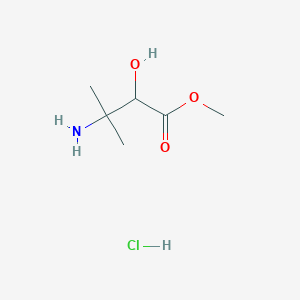

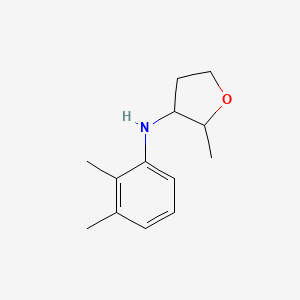

“Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1440427-98-4 . It has a molecular weight of 212.2 . The IUPAC name for this compound is methyl 5-fluorothiazolo [5,4-b]pyridine-2-carboxylate .

Synthesis Analysis

A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2S/c1-13-8 (12)7-10-4-2-3-5 (9)11-6 (4)14-7/h2-3H,1H3 .Chemical Reactions Analysis

These N-heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Fluorescence Applications in Carbon Dots

The compound has been implicated in the study of carbon dots (CDs) with high fluorescence quantum yield. Research by Shi et al. (2016) indicates that derivatives of thiazolo[5,4-b]pyridine, similar to Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate, are primary ingredients contributing to the fluorescence of N,S-CDs. This suggests potential applications in imaging and sensor technology due to the high fluorescence efficiency of these CDs (Shi et al., 2016).

Antimicrobial and Antitumor Activity

Research has demonstrated that thiazolo[5,4-b]pyridine derivatives exhibit promising antimicrobial and antitumor activities. For instance, Jinbo et al. (1993) synthesized variants with significant antibacterial potency and inhibitory activity on DNA gyrase, highlighting their potential as antibiotic agents (Jinbo et al., 1993). Additionally, Carbone et al. (2013) discovered that nortopsentin analogues, incorporating thiazolo[5,4-b]pyridine structures, significantly reduced cell proliferation and induced apoptosis in models of diffuse malignant peritoneal mesothelioma, a rare and aggressive cancer (Carbone et al., 2013).

Novel Syntheses and Functional Applications

The synthesis of novel thiazolo[5,4-b]pyridine derivatives has been a focus of research due to their potential in developing new pharmaceuticals and materials. Alieva and Vorob’ev (2020) detailed a method for fluorinating methyl pyrazolo[1,5-a]pyridine-3-carboxylates to create 3-fluoropyrazolo[1,5-a]pyridines, which could lead to new imaging agents or therapeutic compounds (Alieva & Vorob’ev, 2020).

Mecanismo De Acción

Mode of Action

Similar compounds have been reported to exhibit strong inhibitory activity against certain enzymes, such as pi3kα .

Biochemical Pathways

Thiazolo[4,5-b]pyridines, a class of compounds to which this compound belongs, have been reported to possess a broad spectrum of pharmacological activities .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

It has been found that thiazolo[5,4-b]pyridine derivatives show potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .

Cellular Effects

Methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate, like other thiazolo[5,4-b]pyridine derivatives, may influence cell function by inhibiting PI3K . This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is likely related to its interaction with PI3K. The compound may bind to the kinase through key hydrogen bond interactions, inhibiting its activity .

Propiedades

IUPAC Name |

methyl 5-fluoro-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2S/c1-13-8(12)7-10-4-2-3-5(9)11-6(4)14-7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQICKCQYIFYWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(S1)N=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)

![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)

![diethyl 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B1432040.png)